molecular formula C6H10O3 B14707995 4-Ethoxyoxolan-2-one CAS No. 20514-71-0

4-Ethoxyoxolan-2-one

Cat. No.: B14707995
CAS No.: 20514-71-0
M. Wt: 130.14 g/mol
InChI Key: HEWVYVNDGPNJQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxyoxolan-2-one is a γ-lactone derivative characterized by an ethoxy group (-OCH₂CH₃) at the 4-position of the oxolan-2-one ring.

Properties

CAS No.

20514-71-0

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-ethoxyoxolan-2-one

InChI

InChI=1S/C6H10O3/c1-2-8-5-3-6(7)9-4-5/h5H,2-4H2,1H3

InChI Key

HEWVYVNDGPNJQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)OC1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxyoxolan-2-one can be achieved through several methods. One common approach involves the reaction of ethyl chloroacetate with ethylene glycol in the presence of a base, such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound typically involves the use of continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxyoxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Ethoxyoxolan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-Ethoxyoxolan-2-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved in its reactions are typically governed by the principles of organic chemistry, including nucleophilic substitution and electrophilic addition.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following analysis compares 4-Ethoxyoxolan-2-one with structurally related oxolan-2-one derivatives, emphasizing substituent effects on properties and applications.

Table 1: Comparative Overview of Oxolan-2-one Derivatives

Compound Name Substituent(s) Key Structural Features Inferred Properties/Applications
This compound Ethoxy (-OCH₂CH₃) at C4 Ether group, electron-donating High lipophilicity; potential use in hydrophobic matrices or as a stable intermediate in synthesis.
5-(3'-Methoxy-4'-hydroxyphenyl)-γ-valerolactone Phenyl ring with methoxy (-OCH₃) and hydroxy (-OH) groups at C3' and C4' Aromatic, conjugated system Antioxidant activity (due to phenolic -OH); applications in nutraceuticals or drug delivery.
5-(1-Hydroxyethyl)oxolan-2-one Hydroxyethyl (-CH(OH)CH₃) at C5 Secondary alcohol, H-bond donor Increased hydrophilicity; potential for biodegradable plastics or solvent formulations.

Key Findings :

Substituent Effects on Reactivity: The ethoxy group in this compound likely enhances stability against nucleophilic attack compared to hydroxyl-containing analogs (e.g., 5-(1-hydroxyethyl)oxolan-2-one), which may undergo ester hydrolysis more readily .

Solubility and Lipophilicity: this compound’s ethoxy group increases logP (octanol-water partition coefficient), favoring solubility in organic solvents. In contrast, the hydroxyethyl substituent in improves aqueous solubility via hydrogen bonding.

Applications :

  • Aromatic derivatives (e.g., ) are prioritized in bioactive compound research, whereas aliphatic variants (e.g., ) may align with green chemistry due to biodegradability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.